1,1-Dimethylhydrazine dihydrochloride CAS 593-82-8 properties
1,1-Dimethylhydrazine dihydrochloride CAS 593-82-8 properties
Technical Guide: 1,1-Dimethylhydrazine Hydrochloride (CAS 593-82-8) [1]
Executive Summary 1,1-Dimethylhydrazine hydrochloride (CAS 593-82-8) is the stable, solid acid salt of the volatile propellant 1,1-dimethylhydrazine (UDMH). In drug development and organic synthesis, it serves as a critical "masked" source of the hydrazine nucleophile. Unlike its free base form—which is a highly volatile, toxic, and carcinogenic liquid—the hydrochloride salt allows for precise stoichiometric control and safer handling in the preparation of nitrogen-containing heterocycles (specifically pyrazoles and indoles) and the transformation of carbonyls to nitriles.
Nomenclature & Stoichiometry Note:
While frequently queried as "dihydrochloride" due to the presence of two nitrogen atoms, CAS 593-82-8 strictly refers to the monohydrochloride (1:1 salt). The steric and electronic effects of the gem-dimethyl group significantly reduce the basicity of the substituted nitrogen (
Part 1: Physicochemical Profile[2]
The utility of this compound lies in its ability to release the reactive free base in situ upon neutralization.
| Property | Data | Relevance to Protocol |
| CAS Number | 593-82-8 | Unique identifier for the hydrochloride salt.[1][2][3] |
| Formula | Stoichiometry is 1:1. MW is 96.56 g/mol .[1][2] | |
| Appearance | White to off-white crystalline solid | Hygroscopic; must be stored under inert gas (Ar/N2). |
| Melting Point | 85–90 °C | Sharp melting point indicates high purity; broad range implies moisture absorption. |
| Solubility | Soluble in Water, Methanol, Ethanol | Allows for homogeneous reactions in polar protic solvents. |
| Acidity (pKa) | ~7.2 (for the conjugate acid) | Requires a base (e.g., NaOAc, Et3N, Pyridine) to liberate the nucleophilic free hydrazine. |
| Stability | Stable solid; degrades in moist air | Releases toxic UDMH vapors if exposed to strong base outside a closed system. |
Part 2: Synthetic Utility & Mechanisms[5][6]
Heterocycle Synthesis: The Pyrazole Scaffold
The primary application in drug discovery is the synthesis of pyrazoles, a pharmacophore found in analgesics (e.g., Celecoxib) and kinase inhibitors. 1,1-Dimethylhydrazine acts as a dinucleophile.
-
Mechanism: The free hydrazine attacks a 1,3-diketone or
-unsaturated ketone. -
Regioselectivity: The unsubstituted nitrogen (
) is the more potent nucleophile and typically attacks the most electrophilic carbonyl first.
Functional Group Interconversion: Aldehyde to Nitrile
A robust "one-pot" transformation involves converting an aldehyde to a dimethylhydrazone, followed by oxidative cleavage to yield a nitrile.[4] This avoids the use of toxic cyanide salts.[5]
Graphviz Diagram 1: Mechanistic Pathway (Aldehyde to Nitrile)
Caption: Conversion of aldehydes to nitriles via a dimethylhydrazone intermediate, avoiding direct cyanide handling.
Part 3: Experimental Protocols
Protocol A: Synthesis of 1,3,5-Trisubstituted Pyrazoles
Context: This protocol synthesizes a pyrazole scaffold from a 1,3-diketone.[6] Safety: All steps must be performed in a fume hood.
-
Stoichiometry Calculation:
-
Substrate: 1,3-Diketone (1.0 equiv).
-
Reagent: 1,1-Dimethylhydrazine hydrochloride (1.1 equiv).[1]
-
Base: Sodium Acetate (1.2 equiv) or Triethylamine (1.2 equiv). Critical: The base is required to deprotonate the HCl salt.
-
-
Reaction Setup:
-
Dissolve the 1,3-diketone in Ethanol (0.5 M concentration).
-
Add Sodium Acetate (solid) to the solution.
-
Add 1,1-Dimethylhydrazine hydrochloride in one portion.
-
Observation: The mixture may become turbid as NaCl precipitates.
-
-
Execution:
-
Heat the mixture to reflux (78 °C) for 2–4 hours.
-
Monitor via TLC (Mobile phase: Hexane/EtOAc). Look for the disappearance of the diketone.
-
-
Workup:
-
Cool to room temperature.[7]
-
Remove ethanol under reduced pressure (Rotavap).
-
Resuspend residue in Water/Ethyl Acetate.
-
Wash organic layer with Brine. Dry over
. -
Concentrate to yield the crude pyrazole.
-
Protocol B: Safety & Neutralization Workflow
Because the salt liberates a carcinogen (UDMH) upon basification, a "Kill Switch" protocol is required for waste.
Graphviz Diagram 2: Safety & Handling Workflow
Caption: Mandatory safety workflow for handling UDMH salts, emphasizing oxidative quenching of waste streams.
Part 4: Safety, Stability & Toxicology (E-E-A-T)
Expertise Note: The primary danger with CAS 593-82-8 is not the solid itself, but the false sense of security it provides.
-
Carcinogenicity: 1,1-Dimethylhydrazine is a Group 2B carcinogen (possibly carcinogenic to humans).[8] The salt must be treated with the same rigor as the free base.
-
Incompatibility: Avoid contact with strong oxidizers (creates explosive mixtures) and strong bases (releases toxic vapors).
-
Decontamination: Spills of the solid should be covered with a 5% sodium hypochlorite (bleach) solution. This oxidizes the hydrazine to nitrogen gas and methanol/formic acid derivatives, rendering it safer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69528, 1,1-Dimethylhydrazine hydrochloride. Retrieved from [Link]
-
Organic Syntheses (1936). unsym.-Dimethylhydrazine Hydrochloride. Org.[6] Synth. 16, 22. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1,1-Dimethylhydrazine. Retrieved from [Link]
-
Mani, N. S., et al. (2004). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters. (Contextual citation for pyrazole synthesis protocol). Retrieved from [Link]
Sources
- 1. 1,1-DIMETHYLHYDRAZINE HYDROCHLORIDE CAS#: 593-82-8 [m.chemicalbook.com]
- 2. 1,1-Dimethylhydrazine Hydrochloride | CAS 593-82-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1,1-DIMETHYLHYDRAZINE HYDROCHLORIDE | 593-82-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
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